L-Proline, 1-(aminocarbonyl)-
Overview
Description
L-Proline, 1-(aminocarbonyl)-, also known as L-Prolinamide, is a naturally occurring amino acid derivative. It plays a vital role in various biological functions and is widely used in organic synthesis due to its unique structural properties. This compound is characterized by the presence of a secondary amine group and a carboxamide group, making it a versatile building block in chemical reactions .
Mechanism of Action
Target of Action
L-Proline, 1-(aminocarbonyl)-, also known as 1-(Aminocarbonyl)-L-proline, primarily targets the Mammalian Target of Rapamycin Complex 1 (mTORC1) . mTORC1 is a key regulator of cell growth and metabolism, and its activation can enhance cell viability .
Mode of Action
L-Proline interacts with its target, mTORC1, by activating the signaling pathway . This activation is accompanied by the enhanced protein abundance of p-mTORC1, p-p70S6K, p-S6, and p-4E-BP1 . Additionally, L-Proline dose-dependently enhances the mRNA expression of proline transporters, elevates proline concentration, and increases the protein abundance of proline dehydrogenase (PRODH) .
Biochemical Pathways
The metabolism of L-Proline is a key pathway in the metabolic rewiring that sustains cell proliferation, survival, and metastatic spread . The enzymes Pyrroline-5-carboxylate reductase (PYCR) and Proline dehydrogenase (PRODH), which catalyze the last step in proline biosynthesis and the first step of its catabolism respectively, are extensively associated with the progression of several malignancies .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of L-Proline, 1-(aminocarbonyl)- are not readily available, it’s known that the compound has a molecular weight of 158.16 g/mol
Result of Action
The activation of mTORC1 signaling by L-Proline leads to enhanced cell viability . It also modulates the intracellular redox environment, resulting in lower reactive oxygen species (ROS) levels, upregulated mRNA expression of the catalytic subunit of glutamate–cysteine ligase (GCLC) and glutathione synthetase (GSS), as well as enhanced total (T)-GSH and GSH concentration .
Action Environment
The action of L-Proline, 1-(aminocarbonyl)- can be influenced by environmental factors. For instance, the outcome of rewiring proline metabolism differs between conditions of nutrient and oxygen limitation
Biochemical Analysis
Biochemical Properties
L-Proline, 1-(aminocarbonyl)- plays a peculiar role in the folding/unfolding transitions of the globular protein . It interacts with various enzymes, proteins, and other biomolecules, influencing their structure and function . The ring formation connected to the β-carbon of L-Proline, 1-(aminocarbonyl)- restricts the ψ and φ angles about the peptide bond, resulting in less allowable degrees of rotation .
Cellular Effects
L-Proline, 1-(aminocarbonyl)- influences cell function by modulating mitochondrial functions, influencing cell proliferation or cell death, and triggering specific gene expression . It plays a crucial role in cellular homeostasis, including redox balance and energy status .
Molecular Mechanism
At the molecular level, L-Proline, 1-(aminocarbonyl)- exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can act as a signaling molecule, influencing various cellular processes .
Dosage Effects in Animal Models
The effects of L-Proline, 1-(aminocarbonyl)- vary with different dosages in animal models. Studies have shown that both enantiomers of proline can induce sedative and hypnotic effects
Metabolic Pathways
L-Proline, 1-(aminocarbonyl)- is involved in the enzyme-catalyzed inter-conversion of L-proline and L-glutamate . It interacts with various enzymes and cofactors in this metabolic pathway .
Subcellular Localization
The subcellular localization of L-Proline, 1-(aminocarbonyl)- is mainly cytosolic . The biosynthetic enzymes (P5CS1, P5CS2, and P5CR) are predicted to be localized in the cytosol, whereas the enzymes involved in proline catabolism, such as PDH1/ERD5, PDH2, P5CDH, and OAT, are predicted to be localized in the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Proline, 1-(aminocarbonyl)- can be synthesized through several methods. One common approach involves the reaction of L-Proline with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran, 1,4-dioxane, dichloromethane, chloroform, or acetonitrile. This reaction produces L-Proline carbamyl chloride as an intermediate, which is then further condensed in the presence of triethylamine to generate L-Proline-N-carboxyl-anhydride. Finally, ammonolysis of this intermediate yields L-Proline, 1-(aminocarbonyl)- .
Industrial Production Methods
Industrial production of L-Proline, 1-(aminocarbonyl)- typically involves the same synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions helps improve yield and reduce impurities. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1-(aminocarbonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine or carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of new functionalized compounds .
Scientific Research Applications
L-Proline, 1-(aminocarbonyl)- has numerous applications in scientific research:
Comparison with Similar Compounds
L-Proline, 1-(aminocarbonyl)- can be compared with other similar compounds such as:
L-Proline: The parent compound, which lacks the carboxamide group but shares similar catalytic properties.
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid with similar structural features but different biological activities.
Trans-4-hydroxy-L-proline: An abundant component of mammalian collagen, used as a chiral building block in organic synthesis.
L-Proline, 1-(aminocarbonyl)- is unique due to its specific functional groups, which provide distinct reactivity and catalytic properties compared to its analogues .
Properties
IUPAC Name |
(2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959461 | |
Record name | 1-[Hydroxy(imino)methyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38605-65-1 | |
Record name | L-Proline, 1-(aminocarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038605651 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Hydroxy(imino)methyl]proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-carbamoylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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